1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid
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Overview
Description
1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid is a complex organic compound with the molecular formula C14H17NO4 This compound is characterized by the presence of a piperidine ring substituted with benzyloxycarbonyl and carboxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced via a nucleophilic substitution reaction using benzyl chloroformate as the reagent.
Carboxymethylation: The carboxymethyl group can be introduced through a carboxylation reaction using chloroacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Benzyl chloroformate, chloroacetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group may act as a protecting group, while the carboxymethyl group can participate in various biochemical reactions. The piperidine ring provides structural stability and can interact with biological receptors.
Comparison with Similar Compounds
Similar Compounds
- 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid
- 1-(Benzyloxycarbonyl)isonipecotic acid
Uniqueness
1-[(Benzyloxy)carbonyl]-2-(carboxymethyl)piperidine-4-carboxylic acid is unique due to the presence of both benzyloxycarbonyl and carboxymethyl groups on the piperidine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C16H19NO6 |
---|---|
Molecular Weight |
321.32 g/mol |
IUPAC Name |
2-(carboxymethyl)-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C16H19NO6/c18-14(19)9-13-8-12(15(20)21)6-7-17(13)16(22)23-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,18,19)(H,20,21) |
InChI Key |
ZTSFCVFCKWEBQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CC1C(=O)O)CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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